N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
The compound has been reported to exhibit potent inhibitory activities against certain cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This suggests that the compound may have a cytotoxic effect on these cells, leading to their death.
Biological Activity
N-(4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Triazole ring : Known for its diverse biological activities.
- Pyrimidine moiety : Often associated with nucleic acid interactions.
- Piperazine group : Commonly found in pharmaceuticals for enhancing solubility and bioavailability.
- Sulfonamide linkage : Imparts unique pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or enzyme inhibition.
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
Triazole derivative A | Antibacterial | 5.0 | |
Triazole derivative B | Antifungal | 3.2 | |
N-(4-morpholinophenyl)-triazole | Antimicrobial | 6.0 |
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings that triazole derivatives can induce apoptosis in cancer cells. For example, one study reported that a related triazole compound exhibited cytotoxicity against various cancer cell lines:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Binding : The piperazine and pyrimidine moieties may interact with specific receptors or proteins involved in signaling pathways.
- DNA Interaction : The presence of the triazole ring suggests potential interactions with nucleic acids, affecting replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antibacterial Efficacy : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity with some compounds showing MIC values below 10 µg/mL against E. coli and Staphylococcus aureus .
- Anticancer Screening : In vitro studies on triazole-based compounds revealed significant cytotoxicity against multiple cancer cell lines, supporting their development as potential chemotherapeutic agents .
- In Vivo Studies : Animal models have shown promising results for triazole derivatives in reducing tumor sizes without significant toxicity, indicating a favorable therapeutic index .
Properties
IUPAC Name |
N-[4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-2-19(28)24-15-3-5-16(6-4-15)31(29,30)26-9-7-25(8-10-26)17-11-18(22-13-21-17)27-14-20-12-23-27/h3-6,11-14H,2,7-10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTSIOJXBKBKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.